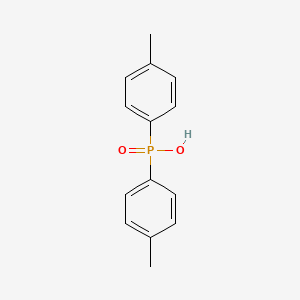

Bis(4-methylphenyl)phosphinic acid

説明

The exact mass of the compound Bis(4-methylphenyl)phosphinic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59746. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(4-methylphenyl)phosphinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-methylphenyl)phosphinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

1084-11-3 |

|---|---|

分子式 |

C14H15O2P |

分子量 |

246.24 g/mol |

IUPAC名 |

bis(4-methylphenyl)phosphinic acid |

InChI |

InChI=1S/C14H15O2P/c1-11-3-7-13(8-4-11)17(15,16)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,15,16) |

InChIキー |

KLLICJFQHGANFI-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)O |

正規SMILES |

CC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)O |

他のCAS番号 |

1084-11-3 |

製品の起源 |

United States |

Bis(4-methylphenyl)phosphinic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of Bis(4-methylphenyl)phosphinic Acid

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Bis(4-methylphenyl)phosphinic Acid

Bis(4-methylphenyl)phosphinic acid is a key organophosphorus compound, serving as a critical intermediate and building block in a multitude of applications, from the synthesis of specialized ligands for catalysis to the development of novel therapeutic agents. Its diarylphosphine oxide core imparts unique electronic and steric properties, making it a valuable target for synthetic chemists. This guide provides an in-depth exploration of the primary synthetic pathways to this molecule, grounded in established chemical principles and augmented with practical insights for the research scientist. We will delve into the mechanistic underpinnings of each route, offering a rationale for the experimental choices that lead to successful synthesis.

Primary Synthetic Pathways: A Comparative Analysis

The synthesis of bis(4-methylphenyl)phosphinic acid can be approached through several strategic routes. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. Here, we dissect the most robust and widely employed methodologies.

Pathway 1: Friedel-Crafts Arylation of Phosphorus Trichloride

This classical approach represents a direct and atom-economical route to diarylphosphinic acids.[1] The reaction proceeds via the electrophilic aromatic substitution of toluene with phosphorus trichloride, catalyzed by a strong Lewis acid, typically aluminum trichloride.

Mechanistic Insights

The reaction is initiated by the activation of phosphorus trichloride by aluminum trichloride, forming a highly electrophilic complex. This complex then undergoes a two-fold electrophilic aromatic substitution with toluene, preferentially at the para position due to the directing effect of the methyl group. The resulting diarylchlorophosphine-AlCl₃ complex is then hydrolyzed and oxidized to yield the final phosphinic acid.

Caption: Friedel-Crafts pathway to bis(4-methylphenyl)phosphinic acid.

Experimental Protocol: Friedel-Crafts Synthesis

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl gas), add anhydrous aluminum trichloride (2.2 eq.) and dry toluene (acting as both reactant and solvent).

-

Addition of PCl₃: Cool the mixture in an ice bath and add phosphorus trichloride (1 eq.) dropwise with vigorous stirring.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 3-4 hours. The reaction progress can be monitored by observing the cessation of HCl evolution.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The resulting mixture is then stirred until the aluminum salts are dissolved.

-

Oxidation and Isolation: The intermediate phosphinous acid is oxidized in situ by air, or more controllably with an oxidizing agent like hydrogen peroxide, to the phosphinic acid.[1] The crude product precipitates and can be collected by filtration.

-

Purification: The crude solid is washed with cold water and then recrystallized from a suitable solvent system, such as ethanol/water, to yield pure bis(4-methylphenyl)phosphinic acid.

Pathway 2: Grignard Reagent-based Synthesis

The use of Grignard reagents provides a versatile and powerful method for the formation of P-C bonds.[1][2] In this approach, a 4-methylphenyl Grignard reagent is reacted with a suitable phosphorus electrophile, such as diethyl phosphite or phosphorus oxychloride.

Mechanistic Considerations

The highly nucleophilic Grignard reagent attacks the electrophilic phosphorus center. When using diethyl phosphite, two equivalents of the Grignard reagent are required. The first equivalent deprotonates the phosphite, and the second adds to the phosphorus center. Subsequent oxidation yields the desired phosphinic acid. When using phosphorus oxychloride, careful control of stoichiometry is crucial to prevent the formation of the tertiary phosphine oxide.[1]

Caption: Grignard-based synthesis of bis(4-methylphenyl)phosphinic acid.

Experimental Protocol: Grignard Synthesis

-

Grignard Reagent Preparation: Prepare 4-methylphenylmagnesium bromide from 4-bromotoluene and magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.

-

Reaction with Diethyl Phosphite: In a separate flask, dissolve diethyl phosphite (1 eq.) in anhydrous THF and cool to 0 °C. Add the prepared Grignard reagent (2.2 eq.) dropwise, maintaining the temperature below 5 °C.

-

Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Oxidation and Work-up: Cool the reaction mixture in an ice bath and slowly add an oxidizing agent, such as 30% hydrogen peroxide, keeping the temperature below 10 °C. Acidify the mixture with dilute HCl to dissolve the magnesium salts.

-

Isolation and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Pathway 3: The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, typically involving the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate.[3][4][5] While the classical reaction is not directly applicable to the synthesis of diarylphosphinic acids from aryl halides due to their lower reactivity, variations of this reaction can be employed. A more relevant adaptation involves the reaction of a phosphonite ester with an aryl halide.

Mechanistic Overview

The reaction is initiated by the nucleophilic attack of the phosphorus atom of the phosphonite on the electrophilic carbon of the aryl halide, forming a phosphonium salt intermediate. This is followed by the dealkylation of the phosphonium salt by the displaced halide ion to yield the final phosphinate ester, which can then be hydrolyzed to the phosphinic acid.[3][4] It is important to note that this reaction with aryl halides often requires harsher conditions or catalytic activation compared to alkyl halides.[3]

Sources

An In-depth Technical Guide to Bis(4-methylphenyl)phosphinic Acid: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Significance of the Phosphinic Acid Moiety

In the landscape of medicinal chemistry and drug development, the phosphinic acid group stands out as a critical pharmacophore. These organophosphorus compounds, characterized by a phosphorus atom double-bonded to one oxygen atom, single-bonded to a hydroxyl group, and single-bonded to two organic residues, are increasingly recognized for their diverse biological activities.[1][2] Their structural similarity to the transition state of peptide bond hydrolysis makes them potent inhibitors of various enzymes, particularly metalloproteases.[3][4] This guide provides a comprehensive technical overview of a specific diarylphosphinic acid, Bis(4-methylphenyl)phosphinic acid, also known as di-p-tolylphosphinic acid.

It is important to note that a specific CAS (Chemical Abstracts Service) number for Bis(4-methylphenyl)phosphinic acid is not readily found in major chemical databases. However, its chemical identity is well-defined by its structure. For reference, the closely related secondary phosphine oxide, Bis(p-tolyl)phosphine oxide, has the CAS number 2409-61-2. This guide will delve into the synthesis, physicochemical properties, and potential applications of Bis(4-methylphenyl)phosphinic acid, with a particular focus on its relevance to researchers and professionals in drug development. Information from closely related and well-documented analogs, such as diphenylphosphinic acid (CAS 1707-03-5), will be used to provide a comprehensive understanding where specific data for the title compound is unavailable.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of Bis(4-methylphenyl)phosphinic acid are dictated by its molecular architecture. The presence of two electron-donating methyl groups on the phenyl rings influences its electronic properties and solubility compared to its unsubstituted analog, diphenylphosphinic acid.

Caption: Chemical structure of Bis(4-methylphenyl)phosphinic acid.

Table 1: Estimated Physicochemical Properties of Bis(4-methylphenyl)phosphinic acid

| Property | Estimated Value | Notes |

| Molecular Formula | C₁₄H₁₅O₂P | |

| Molecular Weight | 246.24 g/mol | |

| Appearance | White to off-white solid | Inferred from related compounds. |

| Melting Point | > 150 °C | Expected to be a high-melting solid, similar to other diarylphosphinic acids. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols); sparingly soluble in water. | The aryl groups confer lipophilicity, while the phosphinic acid moiety provides some polarity. |

| pKa | 2-3 | Phosphinic acids are moderately strong acids. |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the tolyl groups, likely appearing as doublets in the range of 7-8 ppm. The methyl protons would present as a singlet around 2.3-2.5 ppm. The acidic proton of the P-OH group would be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

-

¹³C NMR: Aromatic carbons would resonate in the 120-140 ppm region, with the carbon attached to the phosphorus atom showing a characteristic coupling (J-P). The methyl carbons would appear around 20-25 ppm.

-

³¹P NMR: A single resonance is expected, characteristic of a phosphinic acid. The chemical shift would likely be in the range of +20 to +40 ppm (relative to 85% H₃PO₄).

-

IR Spectroscopy: Key vibrational bands would include a strong P=O stretch around 1150-1250 cm⁻¹, a broad O-H stretch from the phosphinic acid group in the region of 2500-3000 cm⁻¹, and C-H stretches from the aromatic and methyl groups.[5][6][7]

-

Mass Spectrometry: The molecular ion peak [M]+ at m/z 246 would be expected, along with characteristic fragmentation patterns for organophosphorus compounds.[8][9][10]

Synthesis of Bis(4-methylphenyl)phosphinic Acid: A Step-by-Step Protocol

The synthesis of diarylphosphinic acids can be approached through several routes. A common and reliable method involves the oxidation of the corresponding secondary phosphine oxide. Below is a detailed, two-step protocol for the synthesis of Bis(4-methylphenyl)phosphinic acid, starting from p-bromotoluene.

Caption: A typical synthetic workflow for Bis(4-methylphenyl)phosphinic acid.

Step 1: Synthesis of Bis(p-tolyl)phosphine oxide

This step utilizes a Grignard reaction, a robust method for forming carbon-phosphorus bonds.[11]

Materials:

-

p-Bromotoluene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl phosphite

-

Iodine (crystal, as initiator)

-

Aqueous HCl (1 M)

-

Dichloromethane (DCM)

-

Saturated NaCl solution (brine)

-

Anhydrous MgSO₄

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine.

-

Dissolve p-bromotoluene in anhydrous THF and add it to the dropping funnel. Add a small amount of the p-bromotoluene solution to the magnesium turnings to initiate the reaction.

-

Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent (p-tolylmagnesium bromide).

-

Reaction with Diethyl Phosphite: Cool the Grignard reagent solution in an ice-water bath.

-

Dissolve diethyl phosphite in anhydrous THF and add it to the dropping funnel. Add the diethyl phosphite solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up and Purification: Cool the reaction mixture in an ice-water bath and quench it by the slow, dropwise addition of 1 M HCl.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with saturated NaCl solution, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield Bis(p-tolyl)phosphine oxide as a white powder.[11]

Step 2: Oxidation to Bis(4-methylphenyl)phosphinic acid

The secondary phosphine oxide is oxidized to the corresponding phosphinic acid.

Materials:

-

Bis(p-tolyl)phosphine oxide

-

Hydrogen peroxide (30% solution)

-

Acetone

Procedure:

-

Dissolve Bis(p-tolyl)phosphine oxide in acetone in a round-bottom flask.

-

Cool the solution in an ice-water bath.

-

Add 30% hydrogen peroxide dropwise with stirring.

-

After the addition, remove the ice bath and stir the reaction mixture at room temperature for several hours. Monitor the reaction progress by TLC or ³¹P NMR.

-

Work-up and Purification: Once the reaction is complete, carefully quench any excess hydrogen peroxide with a small amount of sodium sulfite solution.

-

Remove the acetone under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure Bis(4-methylphenyl)phosphinic acid.

Applications in Drug Development: A Focus on Enzyme Inhibition

The phosphinic acid moiety is a well-established transition-state analog inhibitor of zinc metalloproteases.[4] These enzymes play crucial roles in various physiological and pathological processes, making them attractive targets for drug discovery.

Caption: Conceptual diagram of a phosphinic acid as a transition-state analog inhibitor.

Bis(4-methylphenyl)phosphinic acid and its derivatives can be explored as inhibitors for a range of enzymes, including:

-

Neprilysin (NEP) and Aminopeptidase N (APN): These enzymes are involved in the degradation of enkephalins, which are endogenous opioid peptides. Dual inhibitors of NEP and APN have shown promise as a novel class of analgesics.[4] The diarylphosphinic acid scaffold can be incorporated into larger molecules designed to fit the active sites of these enzymes.

-

Glutamate Carboxypeptidase II (GCPII): Also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase), this enzyme is implicated in neurological disorders. Phosphinic acid-based inhibitors of NAALADase have demonstrated neuroprotective effects in preclinical models.[2]

-

HIV Protease: Phosphinic pseudopeptides have been designed to mimic the transition state of peptide hydrolysis by HIV protease, a key enzyme in the viral life cycle. These compounds have the potential to be developed into potent antiretroviral drugs.[12]

The two p-tolyl groups of Bis(4-methylphenyl)phosphinic acid can serve as P1' and P2' recognition elements, interacting with the hydrophobic pockets of the enzyme's active site. Further derivatization of the tolyl rings or the phosphinic acid moiety itself can lead to the development of highly potent and selective inhibitors.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Bis(4-methylphenyl)phosphinic acid is not available, general precautions for handling diarylphosphinic acids and related organophosphorus compounds should be followed. These compounds are generally considered to be irritants.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[13]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[14][15]

-

Storage: Store in a cool, dry place away from oxidizing agents. Keep the container tightly closed.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[13]

Conclusion and Future Perspectives

Bis(4-methylphenyl)phosphinic acid represents a valuable, yet underexplored, member of the diarylphosphinic acid family. While the lack of a dedicated CAS number and extensive characterization data presents a challenge, its structural features and the well-documented utility of the phosphinic acid scaffold in medicinal chemistry make it a compound of significant interest. The synthetic protocols outlined in this guide provide a clear pathway for its preparation, opening the door for its evaluation in various biological assays. As the demand for novel enzyme inhibitors continues to grow, particularly in the areas of neurodegenerative diseases, pain management, and infectious diseases, Bis(4-methylphenyl)phosphinic acid and its derivatives hold considerable promise as starting points for the design and development of next-generation therapeutics.

References

- Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519.

- Abdou, M. I., & Matziari, M. (2019). Phosphinic acids: current status and potential for drug discovery. Drug Discovery Today, 24(3), 916-929.

- Richardson, S. D., & Ternes, T. A. (2018). Water analysis: emerging contaminants and current issues. Analytical Chemistry, 91(1), 588-621.

- Keglevich, G., & Szekrényi, A. (2021).

- Li, Y., et al. (2020). Analytical Development for Detecting Femtomole-Level Organophosphorus Compounds in Biogeochemical Samples by Ion Chromatography/High-Resolution Mass Spectrometry. ACS Omega, 5(36), 23269-23277.

- Jorgenson, J. W. (1986). Mass spectrometry of organophosphorus pesticides.

- Jackson, P. F., et al. (2001). Design and pharmacological activity of phosphinic acid based NAALADase inhibitors. Journal of medicinal chemistry, 44(24), 4170-4175.

- Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Current Organic Chemistry, 16(23), 2758-2777.

- Montchamp, J. L. (2014). Recent advances in the synthesis of phosphinic acids. Pure and Applied Chemistry, 86(5), 735-743.

- Cook, R. D., & Metni, M. (1985). The acid-catalyzed hydrolysis of phosphinates. IV. Pentacoordinate intermediate formation during hydrolysis of a phosphinothionate. Canadian Journal of Chemistry, 63(11), 3155-3162.

- Vassiliou, S., et al. (2024). Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs. ACS Omega.

- Abdou, M. I. (2019). Potential chemical transformation of phosphinic acid derivatives and their applications in the synthesis of drugs. Bioorganic chemistry, 90, 103039.

- Keglevich, G., et al. (2021). Hydrolysis and alcoholysis of phosphinates and phosphonates.

- von Aulock, F. W., et al. (2021). Oxygen Isotope Analyses of Phosphate and Organophosphorus Compounds by Electrospray Ionization Orbitrap Mass Spectrometry. Analytical Chemistry, 93(43), 14357-14365.

- Keglevich, G., & Szekrényi, A. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules (Basel, Switzerland), 26(9), 2739.

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). Di-p-tolylphosphine. Retrieved from [Link]

- Berlicki, Ł., et al. (2021). Phosphinic acid-based enzyme inhibitors. Wiadomości Chemiczne, 75(11-12), 1541-1557.

- Lecomte, J. M., et al. (2000). Phosphinic derivatives as new dual enkephalin-degrading enzyme inhibitors: synthesis, biological properties, and antinociceptive activities. Journal of medicinal chemistry, 43(7), 1283-1293.

- Turner, A. D., et al. (2018). An Infrared Spectroscopic Study Toward the Formation of Alkylphosphonic Acids and Their Precursors in Extraterrestrial Environments. The Astrophysical Journal, 852(2), 85.

- Olejnik, Z., & Olejnik, M. (2011). An ATR-FTIR study of different phosphonic acids in aqueous solution. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 79(5), 1547-1553.

- Jean, F., et al. (2005). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Current enzyme inhibition, 1(3), 237-260.

- Rulíšek, L., et al. (2008). An ATR-FTIR study of different phosphonic acids in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(2), 270-276.

- Freedman, L. D., & Doak, G. O. (1956). Some New Arylphosphonic and Diarylphosphinic Acids. The Journal of Organic Chemistry, 21(7), 811-814.

- Boyd, E. A. (1989).

- Turner, A. D., et al. (2018). An Infrared Spectroscopic Study Toward the Formation of Alkylphosphonic Acids and Their Precursors in Extraterrestrial Environments. The Astrophysical Journal, 852(2), 85.

- Wu, L., et al. (2001). Nitroarylhydroxymethylphosphonic acids as inhibitors of CD45. Bioorganic & medicinal chemistry letters, 11(13), 1779-1782.

- Jean, F., et al. (2005). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Current Enzyme Inhibition, 1(3), 237-260.

Sources

- 1. Phosphinic acids: current status and potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and pharmacological activity of phosphinic acid based NAALADase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phosphinic derivatives as new dual enkephalin-degrading enzyme inhibitors: synthesis, biological properties, and antinociceptive activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Infrared Spectroscopic Study Toward the Formation of Alkylphosphonic Acids and Their Precursors in Extraterrestrial Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. BIS(P-TOLYL)PHOSPHINE OXIDE | 2409-61-2 [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of Bis(4-methylphenyl)phosphinic Acid

This guide provides a comprehensive technical overview of the core physical properties of Bis(4-methylphenyl)phosphinic acid, also known as di-p-tolylphosphinic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven insights into the experimental determination of these properties.

Introduction

Bis(4-methylphenyl)phosphinic acid is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom, single-bonded to a hydroxyl group, and single-bonded to two p-tolyl (4-methylphenyl) groups. This structure imparts specific physical and chemical characteristics that are crucial for its application in various fields, including organic synthesis, materials science, and as a ligand in coordination chemistry. Understanding its physical properties is paramount for its effective handling, characterization, and application.

Molecular and Structural Properties

A foundational understanding of the molecule's composition is essential before delving into its macroscopic physical properties.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅O₂P | - |

| Molecular Weight | 246.24 g/mol | - |

| Synonyms | Di-p-tolylphosphinic acid | - |

The phosphorus center in phosphinic acids is tetrahedral, and the presence of two bulky p-tolyl groups influences the steric environment around the acidic proton.

Crystalline and Thermal Properties

Melting Point

The melting point is a critical indicator of a compound's purity and the strength of its intermolecular forces. For Bis(4-methylphenyl)phosphinic acid, a sharp melting point is indicative of a highly pure crystalline solid.

It is important to distinguish the phosphinic acid from its immediate synthetic precursor, Bis(p-tolyl)phosphine oxide (CAS: 2409-61-2). The phosphine oxide, which lacks the hydroxyl group, has a reported melting point of 96°C[1][2]. The introduction of the hydroxyl group in the phosphinic acid allows for strong intermolecular hydrogen bonding, which is expected to significantly increase the melting point compared to the phosphine oxide. In the solid state, phosphinic acids typically form centrosymmetric, hydrogen-bonded dimers[3].

Experimental Protocol: Capillary Melting Point Determination

The determination of the melting point is a fundamental and self-validating system for assessing purity.

-

Sample Preparation: A small amount of the dry, crystalline Bis(4-methylphenyl)phosphinic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A narrow melting range (e.g., < 2°C) is indicative of high purity.

Caption: Workflow for Melting Point Determination.

Solubility Profile

The solubility of Bis(4-methylphenyl)phosphinic acid in various solvents is a key parameter for its use in synthesis, purification, and formulation. The two aromatic tolyl groups contribute to its lipophilicity, while the phosphinic acid moiety provides a polar, hydrogen-bonding site.

The precursor, Bis(p-tolyl)phosphine oxide, is reported to be slightly soluble in water[1][4]. It is expected that Bis(4-methylphenyl)phosphinic acid will exhibit low solubility in water but will be soluble in a range of organic solvents, particularly polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as alcohols like methanol and ethanol, due to hydrogen bonding interactions. Its solubility in nonpolar solvents like hexanes is likely to be limited.

Experimental Protocol: Qualitative Solubility Testing

A systematic approach to determining solubility is crucial for practical applications.

-

Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

-

Procedure: To approximately 1 ml of each solvent in a separate test tube, a small, pre-weighed amount (e.g., 10 mg) of Bis(4-methylphenyl)phosphinic acid is added.

-

Observation: The mixture is agitated at a constant temperature (e.g., 25°C) and observed for dissolution. If the solid dissolves completely, it is classified as "soluble." If some solid remains, it is "partially soluble," and if no apparent dissolution occurs, it is "insoluble."

-

Reporting: The results are tabulated to provide a clear solubility profile.

Acidity (pKa)

The pKa is a quantitative measure of the acidity of the P-OH proton. Phosphinic acids are generally considered to be moderately strong acids. For comparison, the pKa of the parent phosphinic acid (H₃PO₂) is 1.1[5]. The acidity of diarylphosphinic acids is influenced by the electronic effects of the substituents on the aryl rings. The methyl groups on the p-tolyl rings are electron-donating, which would be expected to slightly decrease the acidity (increase the pKa) compared to diphenylphosphinic acid.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust and reliable method for determining the pKa of an acid.

-

Sample Preparation: A precise weight of Bis(4-methylphenyl)phosphinic acid is dissolved in a suitable solvent system, often a mixture of water and an organic co-solvent (e.g., methanol or ethanol) to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

Data Acquisition: The pH of the solution is measured with a calibrated pH meter after each addition of the titrant.

-

Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Caption: Potentiometric Titration for pKa Measurement.

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of Bis(4-methylphenyl)phosphinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tolyl groups, typically in the range of 7-8 ppm. The methyl protons will appear as a singlet around 2.3-2.4 ppm. The acidic proton of the P-OH group often gives a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR will display distinct signals for the different carbon atoms in the tolyl groups. The methyl carbons will resonate at approximately 21 ppm. The aromatic carbons will appear in the 120-145 ppm region, with quaternary carbons showing characteristic chemical shifts.

-

³¹P NMR: Phosphorus-31 NMR is a particularly powerful tool for characterizing organophosphorus compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment. For phosphinic acids, the ³¹P NMR signal is typically observed in the range of +20 to +50 ppm (relative to 85% H₃PO₄)[6][7]. The spectrum is usually acquired with proton decoupling, resulting in a single sharp peak.

Experimental Insight: When acquiring NMR spectra, the choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice, but for compounds with limited solubility or for observing the acidic proton, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be more suitable.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for Bis(4-methylphenyl)phosphinic acid include:

-

P=O Stretch: A strong, characteristic absorption band is expected in the region of 1150-1250 cm⁻¹.

-

O-H Stretch: A broad absorption band due to the hydrogen-bonded hydroxyl group is anticipated in the range of 2500-3300 cm⁻¹.

-

P-O Stretch: A stretching vibration for the P-O single bond is typically found between 900 and 1100 cm⁻¹.

-

Aromatic C-H and C=C Stretches: These will be observed in their characteristic regions (around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively).

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR-FTIR is a convenient and rapid method for obtaining the IR spectrum of a solid sample.

-

Sample Placement: A small amount of the solid sample is placed directly on the ATR crystal.

-

Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.

-

Data Collection: The infrared spectrum is recorded.

-

Background Correction: A background spectrum of the clean ATR crystal is collected and subtracted from the sample spectrum.

Summary of Physical Properties

The following table summarizes the known and expected physical properties of Bis(4-methylphenyl)phosphinic acid and its precursor.

| Property | Bis(4-methylphenyl)phosphinic Acid (Expected/Typical) | Bis(p-tolyl)phosphine Oxide (Reported) |

| CAS Number | Not definitively found | 2409-61-2[1] |

| Melting Point | Expected to be significantly > 96°C | 96°C[1][2] |

| Boiling Point | High, likely decomposes before boiling | 354.2 °C at 760 mmHg[1] |

| Solubility in Water | Low | Slightly soluble[1][4] |

| Solubility in Organic Solvents | Soluble in polar aprotic and alcoholic solvents | Generally soluble in organic solvents |

| pKa | Expected to be in the range of 2-4 | Not applicable |

| ³¹P NMR Chemical Shift | ~ +20 to +50 ppm | Varies based on structure |

Conclusion

References

-

Boyd, E. A. (n.d.). PHOSHINIC ACID SYNTHESIS. Kent Academic Repository. Retrieved from [Link]

-

Burrow, A. D., et al. (2011). Methyl(phenyl)phosphinic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2005. Retrieved from [Link]

-

LookChem. (n.d.). Bis(p-tolyl)phosphine oxide. Retrieved from [Link]

-

Ghadimi, V., et al. (2008). p-Tolyl bis(p-tolylamido)phosphate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2383. Retrieved from [Link]

-

US EPA. (n.d.). Bis[hydroxy(phenyl)methyl]phosphinic acid Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

Ochsenfeld, C., et al. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Physical Chemistry Chemical Physics, 13(12), 5386-5394. Retrieved from [Link]

-

Vogel, H. J., & Bridger, W. A. (1982). 31P Nuclear Magnetic Resonance of Phosphonic Acid Analogues of Adenosine Nucleotides as Functions of pH and Magnesium Ion Concentration. Biochemistry, 21(2), 317-20. Retrieved from [Link]

-

NIST. (n.d.). Phosphonic acid, chloromethyl-, bis(p-tolyl) ester. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Bis(4-methylphenyl) phosphate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Determination of Absolute Configuration of Phosphinic Analogues of Glutamate Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of the pure Bis(4-mercaptophenyl) phosphinic acid -BMPA.... Retrieved from [Link]

-

Nanalysis Corp. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

-

University of Sheffield. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]

-

MDPI. (2017). Crystal Structure of Bis(2,4,6-trimethylphenyl)-phosphine Oxide. Molbank, 2017(4), M957. Retrieved from [Link]

-

Bader, C., & Pham, C. H. (2024). Crystal structure of 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 80(3), 339-342. Retrieved from [Link]

Sources

- 1. Bis(p-tolyl)phosphine oxide|lookchem [lookchem.com]

- 2. BIS(P-TOLYL)PHOSPHINE OXIDE | 2409-61-2 [chemicalbook.com]

- 3. Methyl(phenyl)phosphinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bis(p-tolyl)phosphine oxide, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. repositum.tuwien.at [repositum.tuwien.at]

- 6. mdpi.com [mdpi.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to Bis(4-methylphenyl)phosphinic Acid: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Bis(4-methylphenyl)phosphinic acid, a diarylphosphinic acid derivative with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, and key applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction to Bis(4-methylphenyl)phosphinic Acid

Bis(4-methylphenyl)phosphinic acid, also known by its common name, di-p-tolylphosphinic acid, is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom, single-bonded to a hydroxyl group, and single-bonded to two 4-methylphenyl (p-tolyl) groups. This structure imparts a unique combination of steric bulk, electronic properties, and hydrogen-bonding capabilities, making it an attractive scaffold for the design of enzyme inhibitors and other functional molecules.

The phosphinic acid moiety is a well-established pharmacophore in drug discovery. It can act as a stable mimic of the tetrahedral transition state of amide or ester hydrolysis, a crucial process in the mechanism of many enzymes, particularly proteases. The two aryl substituents provide a platform for further functionalization, allowing for the fine-tuning of the molecule's steric and electronic properties to achieve specific biological activities.

Chemical Identity and Properties

A thorough understanding of the physicochemical properties of Bis(4-methylphenyl)phosphinic acid is fundamental to its application.

| Property | Value | Source |

| IUPAC Name | Bis(4-methylphenyl)phosphinic acid | Inferred from diphenylphosphinic acid nomenclature |

| Common Name | Di-p-tolylphosphinic acid | - |

| Molecular Formula | C₁₄H₁₅O₂P | Calculated |

| Molecular Weight | 246.24 g/mol | Calculated |

| CAS Number | Not explicitly found; Analog Bis(4-methoxyphenyl)phosphinic acid: 20434-05-3 | [1][2] |

| Appearance | Expected to be a white to off-white solid | Inferred from analogs |

| Solubility | Likely soluble in polar organic solvents and aqueous base | General property of phosphinic acids |

Structural Representation:

The structure of Bis(4-methylphenyl)phosphinic acid is depicted below.

Caption: Chemical structure of Bis(4-methylphenyl)phosphinic acid.

Synthesis of Bis(4-methylphenyl)phosphinic Acid

The synthesis of diarylphosphinic acids such as Bis(4-methylphenyl)phosphinic acid is typically achieved through a two-step process involving the formation of a diarylphosphine oxide intermediate followed by its oxidation.

Synthesis of Bis(4-methylphenyl)phosphine Oxide

Bis(4-methylphenyl)phosphine oxide (also known as di-p-tolylphosphine oxide) is a key precursor. A common and effective method for its synthesis is the Grignard reaction.

Experimental Protocol: Grignard Reaction for Bis(4-methylphenyl)phosphine Oxide

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A solution of 4-bromotoluene in anhydrous diethyl ether is added dropwise to initiate the formation of the p-tolylmagnesium bromide Grignard reagent. The reaction mixture is gently refluxed until most of the magnesium has reacted.

-

Reaction with Phosphorus Trichloride: The Grignard reagent solution is cooled in an ice bath, and a solution of phosphorus trichloride (PCl₃) in anhydrous diethyl ether is added dropwise with vigorous stirring. The molar ratio of the Grignard reagent to PCl₃ should be carefully controlled (typically around 2:1) to favor the formation of the diarylphosphine chloride.

-

Hydrolysis: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. It is then carefully poured onto a mixture of crushed ice and a dilute acid (e.g., HCl) to hydrolyze the intermediate and quench any unreacted Grignard reagent.

-

Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude Bis(4-methylphenyl)phosphine oxide is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).

Oxidation of Bis(4-methylphenyl)phosphine Oxide to Bis(4-methylphenyl)phosphinic Acid

The final step is the oxidation of the phosphine oxide to the corresponding phosphinic acid.

Experimental Protocol: Oxidation of Bis(4-methylphenyl)phosphine Oxide

-

Reaction Setup: Bis(4-methylphenyl)phosphine oxide is dissolved in a suitable solvent such as acetic acid or a mixture of an organic solvent and water.

-

Oxidation: An oxidizing agent, such as hydrogen peroxide (30% aqueous solution), is added dropwise to the solution at room temperature or with gentle heating. The reaction is typically exothermic and should be controlled by external cooling if necessary.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the starting material.

-

Work-up and Purification: Once the reaction is complete, the excess oxidizing agent is carefully decomposed (e.g., by adding a small amount of sodium sulfite). The solvent is removed under reduced pressure, and the crude Bis(4-methylphenyl)phosphinic acid is purified by recrystallization from an appropriate solvent, such as water or an alcohol/water mixture.

Caption: A generalized workflow for the synthesis of Bis(4-methylphenyl)phosphinic acid.

Applications in Drug Development

Phosphinic acid derivatives are of significant interest in medicinal chemistry due to their ability to act as transition-state analog inhibitors of enzymes.[3] The tetrahedral geometry of the phosphorus atom in a phosphinic acid mimics the geometry of the transition state of substrate hydrolysis by many enzymes, particularly metalloproteases and esterases.

The two p-tolyl groups in Bis(4-methylphenyl)phosphinic acid serve several purposes:

-

Steric Hindrance: They can be designed to fit into the hydrophobic pockets of an enzyme's active site, thereby increasing the binding affinity and selectivity of the inhibitor.

-

Electronic Effects: The methyl groups are weakly electron-donating, which can subtly influence the acidity of the phosphinic acid and its interaction with the enzyme's active site residues.

-

Scaffold for Derivatization: The aromatic rings can be further functionalized with other chemical groups to optimize the pharmacokinetic and pharmacodynamic properties of a potential drug candidate.

While specific applications of Bis(4-methylphenyl)phosphinic acid in drug development are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for a range of therapeutic targets. The diarylphosphinic acid core is a valuable starting point for the development of inhibitors for enzymes where recognition of two aromatic moieties is important for substrate binding.

Conclusion

Bis(4-methylphenyl)phosphinic acid is a versatile organophosphorus compound with a well-defined structure and accessible synthetic routes. Its properties, particularly the presence of the phosphinic acid group and the two p-tolyl substituents, make it a compound of interest for applications in medicinal chemistry as a scaffold for the design of enzyme inhibitors. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development. This guide provides a solid foundation for researchers and scientists to understand and utilize Bis(4-methylphenyl)phosphinic acid in their work.

References

-

Boyd, E. A. (1989). PHOSPHINIC ACID SYNTHESIS. Kent Academic Repository, University of Kent. [Link]

Sources

Bis(4-methylphenyl)phosphinic acid spectral data (NMR, FTIR, Mass Spec)

An In-Depth Technical Guide to the Spectral Analysis of Bis(4-methylphenyl)phosphinic Acid

This guide provides a comprehensive analysis of the expected spectral data for bis(4-methylphenyl)phosphinic acid (also known as bis(p-tolyl)phosphinic acid). As a compound of interest in materials science and synthetic chemistry, its unambiguous structural confirmation is paramount. This document synthesizes foundational spectroscopic principles with data from closely related structural analogs to present a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) profiles. Every analytical step is explained from a mechanistic perspective, providing researchers with a robust framework for characterization.

Molecular Structure and Spectroscopic Implications

Bis(4-methylphenyl)phosphinic acid possesses a tetrahedral phosphorus center bonded to two p-tolyl groups, a hydroxyl group, and a phosphoryl oxygen. This structure presents several key features for spectroscopic analysis:

-

Symmetry: The two p-tolyl groups are chemically equivalent, which simplifies the NMR spectra.

-

Aromatic System: The protons and carbons of the phenyl rings will show characteristic signals and coupling patterns in NMR.

-

Phosphorus Core: The ³¹P nucleus is NMR-active and provides a direct, highly sensitive probe of the chemical environment at the phosphorus center. The P=O and P-O-H groups yield distinct, strong absorption bands in FTIR spectroscopy.

Caption: Molecular structure with atom numbering for NMR correlation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. A combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of the molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to be relatively simple due to the molecule's symmetry. Key signals include the methyl protons, the aromatic protons, and the acidic proton of the phosphinic acid group.

Expected Signals:

-

Methyl Protons (-CH₃): A sharp singlet integrating to 6 protons, expected around δ 2.3-2.4 ppm.

-

Aromatic Protons (C₆H₄): The para-substituted rings create an AA'BB' spin system that often appears as two distinct doublets. Protons ortho to the phosphorus (H²´/H⁶´) will be coupled to the ³¹P nucleus. This results in a doublet of doublets, while the meta protons (H³´/H⁵´) will appear as a doublet. These signals are expected in the δ 7.2-7.8 ppm range.

-

Acidic Proton (-OH): A broad singlet, highly dependent on concentration and solvent, often appearing in the δ 10-12 ppm range or broader. This signal may exchange with D₂O.

| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Signal 1 | ~2.40 | Singlet (s) | - | 6H | Ar-CH ₃ |

| Signal 2 | ~7.30 | Doublet (d) | JHH ≈ 8.0 | 4H | H ³´, H ⁵´ |

| Signal 3 | ~7.75 | Doublet of Doublets (dd) | JHH ≈ 8.0, 3JPH ≈ 11.0 | 4H | H ²´, H ⁶´ |

| Signal 4 | ~11.5 | Broad Singlet (br s) | - | 1H | P-OH |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon environment. The key diagnostic feature is the observation of coupling between the phosphorus atom and the carbons of the tolyl groups (JPC).

Expected Signals:

-

Methyl Carbon (-CH₃): A singlet around δ 21-22 ppm.

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The ipso-carbon (C¹´), directly attached to phosphorus, will exhibit a large one-bond coupling constant (¹JPC). The ortho (C²´/C⁶´), meta (C³´/C⁵´), and para (C⁴´) carbons will show smaller two-, three-, and four-bond couplings, respectively.[1]

| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | P-C Coupling (JPC, Hz) | Assignment |

| Signal 1 | ~21.5 | - | Ar-C H₃ |

| Signal 2 | ~129.5 | ³JPC ≈ 13 | C ³´, C ⁵´ |

| Signal 3 | ~132.0 | ²JPC ≈ 11 | C ²´, C ⁶´ |

| Signal 4 | ~130.0 | ¹JPC ≈ 105 | C ¹´ (ipso) |

| Signal 5 | ~142.5 | ⁴JPC ≈ 3 | C ⁴´ |

³¹P NMR Spectroscopy

³¹P NMR is a highly specific and sensitive technique for phosphorus-containing compounds.[2][3] For bis(4-methylphenyl)phosphinic acid, a single resonance is expected, providing direct evidence of the phosphorus chemical environment.

Expected Signal:

-

A single peak in the proton-decoupled spectrum. The chemical shift for diarylphosphinic acids typically falls within the δ +25 to +40 ppm range, relative to 85% H₃PO₄.[4][5]

| Predicted ³¹P NMR Data | Chemical Shift (δ, ppm) | Multiplicity (¹H-decoupled) | Assignment |

| Signal 1 | +30 to +35 | Singlet (s) | (Ar )₂P (O)OH |

Experimental Protocols for NMR Spectroscopy

Protocol: Acquiring High-Resolution NMR Spectra

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for phosphinic acids to clearly observe the acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard single-pulse experiment.

-

Set a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Use a 30° pulse angle with a relaxation delay of 2 seconds and acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a standard proton-decoupled pulse program (e.g., zgpg30).

-

Set a spectral width of approximately 220 ppm.

-

Use a 30° pulse angle with a relaxation delay of 2 seconds. Acquire several hundred to a few thousand scans, as ¹³C is an insensitive nucleus.

-

-

³¹P NMR Acquisition:

-

Tune and match the probe for the ³¹P frequency.

-

Acquire a standard proton-decoupled experiment.[6]

-

Set a spectral width of approximately 200 ppm, centered around 0 ppm.

-

A 30° pulse with a 2-5 second relaxation delay is typically sufficient. 64-128 scans will provide an excellent spectrum.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the residual solvent signal and the ³¹P spectrum to an external 85% H₃PO₄ standard (δ 0.0 ppm).[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is essential for identifying the key functional groups present in the molecule. The spectrum is expected to be dominated by vibrations from the phosphoryl, hydroxyl, and aromatic moieties.

Expected Vibrational Bands:

-

P-O-H Stretch: A very broad and strong absorption band from ~3000 cm⁻¹ down to ~2200 cm⁻¹, characteristic of the hydrogen-bonded acidic proton.

-

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

-

Aliphatic C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) from the methyl groups.

-

P=O Stretch (Phosphoryl): A very strong and sharp absorption band typically found between 1250 and 1150 cm⁻¹. Its exact position is sensitive to hydrogen bonding.[7]

-

Aromatic C=C Stretch: Several medium-intensity bands in the 1600-1450 cm⁻¹ region.

-

P-C (Aryl) Stretch: A medium-intensity band often found near 1100-1000 cm⁻¹.

| Predicted FTIR Data | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| Band 1 | 3000 - 2200 | Strong, Very Broad | O-H stretch (H-bonded) |

| Band 2 | 3050 - 3020 | Medium, Sharp | Aromatic C-H stretch |

| Band 3 | 2920 | Medium, Sharp | -CH₃ stretch |

| Band 4 | ~1600, ~1500 | Medium | Aromatic C=C stretch |

| Band 5 | ~1190 | Strong, Sharp | P=O stretch |

| Band 6 | ~1100 | Medium | P-C (Aryl) stretch |

Protocol: Acquiring an FTIR Spectrum via ATR

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Scanning: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction if necessary and label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which serve as final confirmation of the molecular identity. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Expected Data:

-

Molecular Formula: C₁₄H₁₅O₂P

-

Molecular Weight: 246.24 g/mol

-

Exact Mass: 246.0759

-

Ionization: In positive ion mode, the protonated molecule [M+H]⁺ at m/z 247.0837 is expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 245.0680 should be observed.

-

Fragmentation: The primary fragmentation pathway would likely involve the cleavage of a phosphorus-carbon bond, leading to the loss of a tolyl radical (91 Da) or a tolyl cation.

| Predicted Mass Spectrometry Data (ESI+) | m/z Value | Possible Assignment |

| Peak 1 | 247.0837 | [M+H]⁺ |

| Peak 2 | 155.0364 | [(C₇H₇)P(O)OH + H]⁺ (Loss of C₇H₈) |

Protocol: Acquiring an ESI Mass Spectrum

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap instrument for high-resolution data).

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Source Parameters: Optimize ESI source parameters, including capillary voltage (~3-4 kV), nebulizing gas pressure, and drying gas temperature, to achieve a stable signal.

-

Data Acquisition: Acquire spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

Integrated Spectral Interpretation Workflow

Confirming the structure of bis(4-methylphenyl)phosphinic acid requires a holistic approach, where data from each technique corroborates the others. The following workflow illustrates this self-validating system.

Caption: Workflow for unambiguous structural verification.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

SpectraBase. (n.d.). Phosphoric acid, bis(4-methylphenyl) phenyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of the pure Bis(4-mercaptophenyl) phosphinic acid. Retrieved from [Link]

-

University of Sheffield. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

PubMed. (1982). 31P Nuclear Magnetic Resonance of Phosphonic Acid Analogues of Adenosine Nucleotides as Functions of pH and Magnesium Ion Concentration. Retrieved from [Link]

-

Semantic Scholar. (2017). Crystal Structure of Bis(2,4,6-trimethylphenyl)-phosphine Oxide. Retrieved from [Link]

-

Nanalysis Corp. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR. Retrieved from [Link]

-

Reich, H. J. (2020). 31P NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Quin, L. D., & Verkade, J. G. (Eds.). (2010). Practical Interpretation of P-31 NMR Spectra and Computer-Assisted Structure Verification. ResearchGate. Retrieved from [Link]

Sources

31P NMR chemical shift of Bis(4-methylphenyl)phosphinic acid

Technical Guide: P NMR Characterization of Bis(4-methylphenyl)phosphinic Acid

Executive Summary

Bis(4-methylphenyl)phosphinic acid (also known as Di-p-tolylphosphinic acid ) is a significant organophosphorus intermediate used in ligand design, metal extraction, and as a bioisostere in medicinal chemistry. Its structural integrity and purity are most definitively validated using

Unlike proton (

This guide details the chemical shift theory, experimental acquisition protocols, and validation strategies required to use this data for rigorous structural confirmation.

The ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> P NMR Signature[1][2][3][4][5][6][7][8][9][10][11]

Chemical Shift Data

The phosphorus atom in a diarylphosphinic acid resides in a tetracoordinate, oxidized environment (

| Parameter | Value / Characteristic | Notes |

| Chemical Shift ( | 34.5 ± 1.5 ppm | In CDCl |

| Multiplicity | Singlet (s) | Under |

| Reference Standard | 85% H | External standard (capillary insert recommended). |

| Substituent Effect | Weakly Shielding | The p-methyl group is electron-donating (+I effect), slightly shielding the P-nucleus compared to the diphenyl analog (~34.5 ppm). |

Solvent Effects (Critical Variable)

Phosphinic acids are potent hydrogen bond donors (via P-OH) and acceptors (via P=O).[1] This duality makes their chemical shift highly solvent-dependent.

-

Non-polar Solvents (e.g., CDCl

): The acid exists largely as hydrogen-bonded dimers.[1] The signal is typically deshielded (downfield, ~34 ppm) . -

Polar Aprotic Solvents (e.g., DMSO-d

): The solvent disrupts the acid dimers, forming strong H-bonds with the acidic proton. This often results in a slight shielding (upfield shift, ~25-30 ppm) relative to the dimerized state in chloroform.

Mechanistic Diagram: Shift Influences

The following diagram illustrates the electronic and environmental factors dictating the observed shift.

Figure 1: Factors influencing the

Experimental Protocol

To ensure reproducibility and quantitative accuracy (qNMR), the following acquisition parameters must be strictly followed.

Sample Preparation

-

Mass: Weigh 10–20 mg of Bis(4-methylphenyl)phosphinic acid.

-

Solvent: Dissolve in 0.6 mL of CDCl

(preferred for resolution) or DMSO-d-

Note: Ensure the solvent is dry. Water content causes peak broadening and chemical shift drift due to rapid proton exchange at the P-OH site.

-

-

Reference: Use a coaxial insert containing 85% H

PO

Acquisition Parameters (Bruker/Varian Standard)

-

Pulse Sequence: zgpg30 (Bruker) or equivalent (30° pulse with proton decoupling).

-

Decoupling: Inverse gated decoupling (typically WALTZ-16) is required only if integrating for qNMR to suppress the Nuclear Overhauser Effect (NOE). For routine ID, standard power-gated decoupling is sufficient.

-

Spectral Width (SW): 200 ppm (-50 to +150 ppm) covers all likely impurities.

-

Relaxation Delay (d1):

-

Routine ID: 2.0 seconds.

-

Quantitative (qNMR):>10 seconds . Phosphorus nuclei in this environment have long T

relaxation times (often 2–5 s). Insufficient delay leads to under-integration.

-

-

Scans (NS): 64–128 scans (provides high S/N ratio).

Workflow Diagram

Figure 2: Step-by-step acquisition workflow for high-fidelity

Validation & Troubleshooting

Impurity Profiling

Common impurities from the synthesis (typically Grignard reaction with phosphorus oxychloride or hydrolysis of phosphinic esters) have distinct shifts.

| Compound Class | Chemical Shift Range ( | Diagnostic Feature |

| Bis(4-methylphenyl)phosphinic acid | 30 – 35 ppm | Sharp Singlet |

| Phosphine Oxides ( | 25 – 30 ppm | Often overlaps; check mass spec or |

| Phosphinic Esters ( | 30 – 32 ppm | Very close to acid; distinguish by lack of broad OH in |

| Phosphonic Acids ( | 10 – 20 ppm | Significantly upfield. |

| Inorganic Phosphate ( | 0.0 ppm | Sharp singlet (if used as ref).[1] |

Distinguishing from the Ester

A common synthetic intermediate is the methyl or ethyl ester. The ester and the acid have very similar

-

Differentiation: Run a proton-coupled

P experiment.-

The Acid will remain a singlet (or broad singlet due to exchange).

-

The Methyl Ester will split into a quartet (

Hz) due to coupling with the methoxy protons.

-

References

-

SpectraBase. Diphenyl phosphinic acid - 31P NMR Chemical Shifts. Wiley Science Solutions. Link

-

PolyU Institutional Research Archive. Copper-Catalyzed Diphenylation of P(O)-OH Bonds. (Contains data on di-p-tolylphosphinate esters at 31.0 ppm). Link

-

National Institutes of Health (NIH). Characterization of transmembrane chemical shift differences in 31P NMR. (Discusses solvent/environment effects on phosphinates). Link

-

MDPI. Quantitative 31P NMR Spectroscopy: Principles and Applications. (Methodology for qNMR). Link

Foreword: From Molecular Vibrations to Pharmaceutical Innovation

An In-depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy of Diarylphosphinic Acids

Diarylphosphinic acids represent a cornerstone class of organophosphorus compounds, pivotal in catalysis, materials science, and, most critically, as key intermediates and pharmacophores in drug development. Their structural integrity, purity, and intermolecular behavior directly impact reaction yields, product stability, and therapeutic efficacy. As a Senior Application Scientist, I have observed that a nuanced understanding of their molecular characteristics is not merely academic but a prerequisite for robust process development and quality control.

This guide is designed to move beyond a superficial listing of spectral bands. It provides a foundational, field-tested framework for leveraging Fourier-Transform Infrared (FTIR) spectroscopy to interrogate the molecular world of diarylphosphinic acids. We will explore not just the "what" of spectral features but the "why"—the underlying principles of molecular physics and chemistry that dictate the infrared spectrum. The methodologies described herein are structured as self-validating systems, ensuring that the data you generate is not only accurate but defensible.

Part 1: The Vibrational Landscape of Diarylphosphinic Acids

The FTIR spectrum of a diarylphosphinic acid is a molecular fingerprint, a rich tapestry of information woven from the vibrations of its constituent chemical bonds. Understanding this landscape requires recognizing the key landmarks: the phosphoryl group (P=O), the phosphinic hydroxyl group (P-O-H), the phosphorus-carbon bonds (P-C), and the aromatic rings.

The Dominant Phosphoryl (P=O) Stretch

The most prominent and diagnostically significant feature in the spectrum is the phosphoryl stretching vibration. This is typically a strong, sharp absorption band. Its position is highly sensitive to the electronic environment.

-

Frequency Range: The P=O stretching vibration generally appears in the 1300–1150 cm⁻¹ region. For many diarylphosphinic acids, this is often observed between 1270 cm⁻¹ and 1209 cm⁻¹.[1]

-

Causality: The electronegativity of the substituents on the phosphorus atom profoundly influences the P=O bond order and, consequently, its vibrational frequency. Electron-withdrawing groups on the aryl rings will pull electron density away from the phosphorus atom, strengthening the pπ-dπ back-bonding component of the P=O bond and shifting the stretching frequency to a higher wavenumber. Conversely, electron-donating groups will have the opposite effect.

The P-O-H Group: A Tale of Two Vibrations and Hydrogen Bonding

The phosphinic acid moiety (-P(O)OH) gives rise to several characteristic vibrations. Crucially, these molecules, much like carboxylic acids, readily form strong hydrogen-bonded dimers in the solid state.[2][3][4] This dimerization dominates the spectral appearance of the hydroxyl group.

-

O-H Stretch: In a dimeric, hydrogen-bonded state, the O-H stretching vibration appears as a very broad and intense absorption band spanning a wide range, typically from 3000 cm⁻¹ down to 2500 cm⁻¹, and sometimes even lower. This broadening is the hallmark of strong hydrogen bonding. In contrast, a "free" (non-hydrogen-bonded) O-H stretch would appear as a sharper, weaker band around 3600-3500 cm⁻¹.[5][6]

-

P-O Stretch: The stretching of the P-O single bond within the P-O-H group is also a key indicator, typically found in the 1000–900 cm⁻¹ range.[1][7] Its position can be influenced by the same electronic factors affecting the P=O group.

Phosphorus-Aryl (P-C) and Aryl (C-H, C=C) Vibrations

The direct connection of the phosphorus atom to two aryl rings generates specific vibrational modes.

-

P-C (Aryl) Stretch: The stretching vibration of the phosphorus-carbon bond is typically found in the fingerprint region and can be harder to assign definitively without computational support. It often falls within the 1100-1000 cm⁻¹ range.

-

Aromatic Vibrations: The aryl rings themselves contribute a series of well-defined peaks:

-

C-H Stretch: Aromatic C-H stretching vibrations appear as sharp, medium-intensity bands just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹).[8]

-

C=C Stretch: In-plane stretching of the aromatic ring C=C bonds gives rise to a series of sharp bands of variable intensity in the 1600–1450 cm⁻¹ region.

-

C-H Out-of-Plane Bending: Strong absorption bands in the 900–675 cm⁻¹ region arise from C-H out-of-plane ("oop") bending. The exact position of these bands is highly diagnostic of the substitution pattern on the aromatic rings (e.g., ortho, meta, para).

-

Data Summary: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity & Characteristics |

| P=O | Stretching | 1300 – 1150 | Strong, Sharp |

| O-H | Stretching (H-Bonded) | 3000 – 2500 | Strong, Very Broad |

| P-O | Stretching | 1000 – 900 | Medium to Strong |

| Aromatic C-H | Stretching | 3100 – 3000 | Medium, Sharp |

| Aromatic C=C | Ring Stretching | 1600 – 1450 | Medium to Weak, Sharp |

| P-C (Aryl) | Stretching | 1100 – 1000 | Medium |

Part 2: Practical FTIR Analysis: From Sample to Spectrum

The acquisition of a high-quality, reproducible FTIR spectrum is contingent upon meticulous sample preparation and a logical analytical workflow. The choice of sampling technique is the first critical decision point. For solid diarylphosphinic acids, the two most reliable methods are Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission.

Logical Workflow for FTIR Analysis

Caption: Formation of a cyclic, hydrogen-bonded dimer in diarylphosphinic acids.

The strength of this hydrogen bond is even greater than that found in carboxylic acid dimers. [2][4]This has two primary spectral consequences:

-

Extreme Broadening of the ν(O-H) band: The O-H stretching band becomes one of the broadest features in the entire mid-infrared region.

-

Red Shift of the ν(P=O) band: The involvement of the phosphoryl oxygen in hydrogen bonding slightly weakens the P=O double bond, causing a shift in its absorption to a lower frequency (a red shift) compared to what would be observed for a free monomer.

Influence of Aryl Ring Substituents

The electronic nature of substituents on the aryl rings provides a powerful tool for modulating the properties of the phosphinic acid, and these changes are directly reflected in the FTIR spectrum.

-

Electron-Withdrawing Groups (e.g., -NO₂, -CF₃, -Cl): These groups induce a positive polarity on the phosphorus atom. This strengthens the P=O bond, leading to a blue shift (increase) in the ν(P=O) frequency. It also increases the acidity of the P-O-H proton, potentially strengthening the hydrogen bond.

-

Electron-Donating Groups (e.g., -OCH₃, -CH₃, -NH₂): These groups increase electron density at the phosphorus center. This weakens the P=O bond, causing a red shift (decrease) in the ν(P=O) frequency.

This predictable relationship between electronics and vibrational frequency is a self-validating check. If a series of substituted diarylphosphinic acids are synthesized, their ν(P=O) frequencies should correlate linearly with a parameter like the Hammett constant (σ) of the substituents.

Part 4: Applications in a Drug Development Context

In the pharmaceutical industry, FTIR spectroscopy is not just a characterization tool but a robust workhorse for process analytical technology (PAT) and quality control.

-

Reaction Monitoring: The conversion of a diarylphosphine oxide to a diarylphosphinic acid, or the synthesis of the acid itself, can be monitored in real-time or via discrete sampling. The disappearance of reactant peaks and the appearance of the characteristic broad ν(O-H) and strong ν(P=O) bands provide a clear indication of reaction progress and completion.

-

Purity Assessment: FTIR can rapidly detect impurities. For instance, the presence of unreacted starting material or an anhydride impurity (characterized by a P-O-P stretch around 950 cm⁻¹) would be readily apparent in the spectrum. [9]3. Polymorph and Salt Form Screening: Different crystalline forms (polymorphs) or salt forms of a diarylphosphinic acid-based active pharmaceutical ingredient (API) will have distinct packing arrangements and hydrogen bonding networks. These differences lead to subtle but measurable changes in the FTIR spectrum, particularly in the fingerprint region (1500–600 cm⁻¹). FTIR is therefore a primary screening tool in solid-state chemistry.

-

Stability Studies: Degradation of a diarylphosphinic acid can be tracked by monitoring changes in its FTIR spectrum over time under various stress conditions (heat, humidity, light). For example, decarboxylation or hydrolysis would lead to the appearance of new, characteristic absorption bands.

References

- Anharmonicity and Vibrational Stark Fields in Phosphinic Acid Dimers. ChemRxiv.

- Stretching vibrations of the P O bonds in M(H2PO4)2·2H2O (M = Mg, Mn,...).

- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.

- Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review. Nanoscale Advances (RSC Publishing).

- Sample preparation for FT-IR.

- Anharmonicity and vibrational Stark fields in phosphinic acid dimers. RSC Publishing.

- Anharmonicity and vibrational Stark fields in phosphinic acid dimers. RSC Publishing.

- Sample Preparation – FT-IR/ATR.

- INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: III. PHOSPHORAMIDATES, PHOSPHORAMIDOTHIONATES, AND RELATED COMPOUNDS.

- Infrared Spectroscopy Absorption Table. Chemistry LibreTexts.

- FTIR Spectroscopy (Solid Sample Analysis). YouTube.

- Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments.

- IR Spectroscopy. Chemistry LibreTexts.

- Table of Characteristic IR Absorptions. University of Colorado Boulder.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Anharmonicity and vibrational Stark fields in phosphinic acid dimers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Anharmonicity and vibrational Stark fields in phosphinic acid dimers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00522A [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

In-depth Technical Guide on the Crystal Structure of Bis(4-methylphenyl)phosphinic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the crystal structure of bis(4-methylphenyl)phosphinic acid. It delves into the synthesis, crystallization, and detailed structural elucidation of this organophosphorus compound. The guide is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the topic. A key focus is placed on the supramolecular assembly of the molecules in the solid state, which is crucial for its application in materials science and drug development.

Introduction: Significance of Bis(4-methylphenyl)phosphinic Acid

Bis(4-methylphenyl)phosphinic acid is an organophosphorus compound with the chemical formula (CH₃C₆H₄)₂P(O)OH. Organophosphorus compounds are a broad class of molecules that have found extensive use as pesticides, nerve agents, and pharmaceuticals.[1][2][3] The specific subclass of phosphinic acids, characterized by two direct phosphorus-carbon bonds, has garnered significant interest.[4] They serve as versatile building blocks in supramolecular chemistry and as ligands in coordination polymers.[5][6]

The precise arrangement of atoms and molecules in the crystalline state, known as the crystal structure, dictates many of the material's bulk properties, including solubility, melting point, and bioavailability. For drug development professionals, a thorough understanding of the crystal structure is paramount for formulation and ensuring consistent physiological effects.

A notable characteristic of phosphinic acids is their ability to form exceptionally strong hydrogen-bonded dimers, often more stable than their carboxylic acid counterparts.[7][8][9] This guide will explore this and other structural features of bis(4-methylphenyl)phosphinic acid in detail.

Synthesis and Crystallization: From Molecule to Single Crystal

The synthesis of bis(4-methylphenyl)phosphinic acid can be achieved through several established routes in organophosphorus chemistry.[10] A common and effective method involves the Grignard reaction, followed by oxidation.

Experimental Protocol: Synthesis

-

Grignard Reagent Formation: 4-Bromotoluene is reacted with magnesium turnings in anhydrous diethyl ether to produce 4-methylphenylmagnesium bromide.

-

Phosphinylation: The Grignard reagent is then reacted with a phosphorus source, such as phosphorus trichloride or a phosphite ester.

-

Oxidation and Hydrolysis: The resulting intermediate is oxidized, often using hydrogen peroxide, and subsequently hydrolyzed to yield the final phosphinic acid.[10]

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield a crystalline solid.

Protocol: Single Crystal Growth for X-ray Diffraction

Obtaining high-quality single crystals is the most critical and often challenging step for crystal structure determination. Slow evaporation is a widely used technique.

-

Solution Preparation: A saturated solution of the purified bis(4-methylphenyl)phosphinic acid is prepared in a suitable solvent (e.g., acetonitrile or acetone) at a slightly elevated temperature.

-